molecular formula C17H9BrN2O2S2 B15098729 (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15098729
M. Wt: 417.3 g/mol
InChI Key: ZBLMQJBBRSCOFE-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thiazolidinone core fused with an indol-2-one moiety. Key structural attributes include:

  • A (3Z)-configured exocyclic double bond linking the thiazolidinone and indole rings.
  • A 3-bromophenyl substituent at position 3 of the thiazolidinone ring.
  • A 2-thioxo group and 4-oxo group on the thiazolidinone.
  • No alkyl or aryl substitution on the indole nitrogen (N1) .

Properties

Molecular Formula

C17H9BrN2O2S2

Molecular Weight

417.3 g/mol

IUPAC Name

3-[3-(3-bromophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C17H9BrN2O2S2/c18-9-4-3-5-10(8-9)20-16(22)14(24-17(20)23)13-11-6-1-2-7-12(11)19-15(13)21/h1-8,22H

InChI Key

ZBLMQJBBRSCOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC(=CC=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a bromophenyl isothiocyanate with an appropriate amine under controlled conditions. The resulting intermediate is then subjected to cyclization reactions to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone intermediate with an indolone derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound’s thiazolidinone and indolone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares a common thiazolidinone-indol-2-one backbone with several analogs, differing primarily in substituents on the thiazolidinone phenyl ring and the indole nitrogen. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Thiazolidinone Substituent Indole N-Substituent Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3-Bromophenyl H ~437.3 Potential antiviral activity
(3Z)-3-[3-(2-Fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-acetyl 2-Fluorophenyl Acetyl 477.322 Enhanced crystallinity
(3Z)-3-(3-Chlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one 3-Chlorophenyl H ~453.3 Antimicrobial activity
(3Z)-3-[(4-Methoxyanilino)methylidene]-1-phenethyl-1,3-dihydro-2H-indol-2-one 4-Methoxyphenylamino Phenethyl 397.4 HCV p7 channel inhibition
(3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 4-Chlorobenzylidene H 287.7 Supramolecular crystal packing (SC type)

Key Observations :

  • Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity compared to fluoro- or chloro-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • N-Substitution : Alkyl or aryl groups on the indole nitrogen (e.g., acetyl, phenethyl) improve metabolic stability but may sterically hinder target binding .
  • Biological Activity : Methoxy and nitro substituents correlate with antimicrobial and antiviral efficacy in analogs, suggesting the bromophenyl group in the target compound could offer similar or enhanced activity .

Crystallographic and Supramolecular Comparisons

and highlight methodologies for analyzing crystal packing and hydrogen-bonding patterns:

  • XPac Analysis : The target compound’s crystal structure may form supramolecular constructs (SCs) distinct from analogs. For example, (3Z)-3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one exhibits SCs with planar stacking due to π-π interactions, while acetylated derivatives (e.g., ) show altered packing due to steric effects .
  • Hydrogen Bonding: The absence of N-substituents in the target compound likely facilitates stronger intermolecular hydrogen bonds between the indole NH and thiazolidinone carbonyl groups, enhancing crystal stability .

Biological Activity

Overview

The compound (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits significant biological activity. Its unique structure, which includes a thiazolidinone ring and an indole moiety, positions it as a candidate for various therapeutic applications. This article discusses its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H15BrN2O4S2C_{21}H_{15}BrN_{2}O_{4}S_{2}, with a molecular weight of 503.4 g/mol. The presence of the bromophenyl group and the thiazolidinone ring contributes to its diverse biological activities.

Property Value
Molecular FormulaC21H15BrN2O4S2C_{21}H_{15}BrN_{2}O_{4}S_{2}
Molecular Weight503.4 g/mol
Purity95%

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit notable antibacterial properties. For instance, compounds structurally similar to our target compound have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives with halogenated phenyl groups exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.

Case Study:
A derivative of thiazolidinone was tested against E. coli and S. aureus, showing inhibition percentages of 88.46% and 91.66%, respectively . The presence of electron-withdrawing groups on the aromatic ring significantly influenced the antibacterial efficacy.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Research indicates that thiazolidinone derivatives can inhibit cell growth in several cancer cell lines.

Case Study:
A notable study investigated the effects of similar compounds on HT29 adenocarcinoma cells, revealing that certain derivatives effectively inhibited cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural features of the compounds were crucial for their activity.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring enhances binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with biological macromolecules.

Comparison with Similar Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
Compound AThiazolidinone ring + Aromatic substituentsAntimicrobial
Compound BIndole moiety + Electron-withdrawing groupsAnticancer
Compound CBrominated phenyl group + ThiazolidinoneAntioxidant

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